

# Application Notes: GTPyS Binding Assay for G Protein Activation by LY593093

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## Compound of Interest

Compound Name: LY593093

Cat. No.: B1675713

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## Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. The M1 muscarinic acetylcholine receptor (M1AChR), a member of this family, is a key target for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia. **LY593093** is a potent and selective partial orthosteric agonist for the M1AChR, stimulating G $\alpha$ (q)-coupled signaling pathways.<sup>[1]</sup>

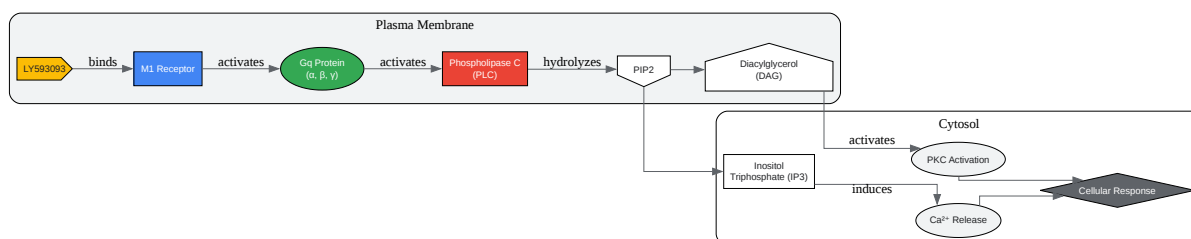
The GTPyS binding assay is a widely used functional assay to quantify the activation of GPCRs by measuring the binding of a non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS, to the G $\alpha$  subunit of the G protein.<sup>[2][3][4][5]</sup> This assay provides a direct measure of G protein activation, a proximal event in the GPCR signaling cascade, and is instrumental in characterizing the potency and efficacy of compounds like **LY593093**.<sup>[2]</sup>

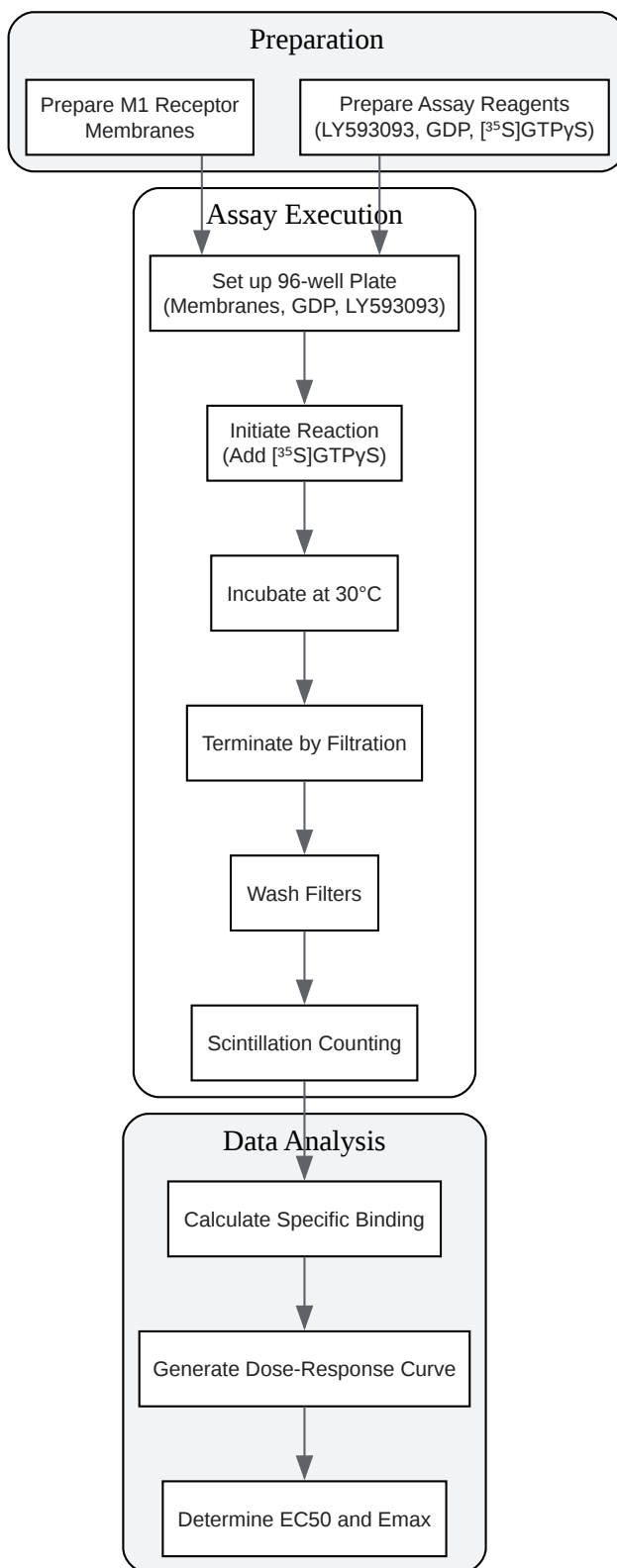
These application notes provide a comprehensive overview of the GTPyS binding assay as applied to **LY593093**, including detailed experimental protocols, data presentation, and visualizations of the signaling pathway and experimental workflow.

## Signaling Pathway

**LY593093** activates the M1 muscarinic acetylcholine receptor, which primarily couples to the Gq/11 family of G proteins.<sup>[4][6]</sup> This initiates a signaling cascade that leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into the second messengers inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[6] IP<sub>3</sub> induces the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.





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